molecular formula C19H16FN3O2S2 B2718789 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941875-65-6

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2718789
CAS No.: 941875-65-6
M. Wt: 401.47
InChI Key: OGLSYDSZGDYZFW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with an acetamido group linked to a thiazole ring. Its structural uniqueness lies in the combination of the thiazole heterocycle, fluorinated aromatic substituent, and amide linkages, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research .

Properties

IUPAC Name

4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLSYDSZGDYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

This can be done through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate .

Finally, the acetamido and benzamide groups are introduced through acylation reactions. The thiazole derivative is first reacted with acetic anhydride to introduce the acetamido group, followed by a reaction with benzoyl chloride to form the benzamide group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its targets, while the acetamido and benzamide groups can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole Cores

Compounds such as 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and 4-(2-((5-Methylbenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8f) () share the acetamido-benzamide scaffold but replace the thiazole with a benzoxazole ring. Key differences include:

  • Electron-withdrawing vs. electron-donating substituents : The chloro and methyl groups on benzoxazole alter electronic properties compared to the fluorobenzylthio group in the target compound.
  • Biological activity : Benzoxazole derivatives exhibit potent anti-proliferative effects against HepG2 cells (IC50: 2.1–4.8 µM) and modulate BAX/Bcl-2 ratios, suggesting apoptosis induction .

Table 1: Structural and Activity Comparison of Benzoxazole vs. Thiazole Derivatives

Feature Target Compound Benzoxazole Analogues (e.g., 8e, 12c)
Core Heterocycle Thiazole Benzoxazole
Key Substituent 4-Fluorobenzylthio 5-Chloro/5-Methylbenzo[d]oxazol-2-ylthio
Cytotoxicity (HepG2) Not reported in evidence IC50: 2.1–4.8 µM
Apoptotic Protein Effect Not reported ↑ BAX, ↓ Bcl-2, ↑ Caspase-3
Thiazole-Containing Analogues
  • 5-(2-(4-Fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole (): Shares the 4-fluorobenzyl-thiazole motif but incorporates an oxazole ring. This compound demonstrated antimycobacterial activity, highlighting the role of fluorine in enhancing bioavailability and target binding .
  • N-[2-(methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide (): Features a thiazolylmethylthio group but lacks fluorination. Its application in cancer therapy underscores the importance of sulfur-containing heterocycles in drug design .

Table 2: Thiazole-Based Analogues and Key Features

Compound Substituents Biological Activity
Target Compound 4-Fluorobenzylthio, thiazole Underexplored (structural promise)
5-(2-(4-Fluorobenzyl)thiazol-4-yl)-oxazole 4-Fluorobenzyl, oxazole Antimycobacterial
N-[2-(methylphenylamino)propyl]-... Thiazolylmethylthio, benzamide Cancer therapy
Substituent Effects on Activity
  • Fluorine vs. Chlorine/Methyl : Fluorine’s electronegativity and small atomic radius improve membrane permeability compared to bulkier chloro or methyl groups in benzoxazole derivatives .
  • Thioether Linkage : The thioether in the target compound may enhance stability compared to oxazole or triazole linkages in analogues (e.g., triazole-thiones in ) .

Biological Activity

The compound 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide , a thiazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Structural Features and Synthesis

This compound includes a thiazole ring, a fluorobenzyl group, and an acetamido moiety, which collectively contribute to its biological properties. The synthesis typically involves multiple steps, including the formation of the thiazole ring through the Hantzsch thiazole synthesis and subsequent introduction of the fluorobenzyl group via nucleophilic substitution reactions.

Synthetic Route Summary:

StepReaction TypeDescription
1CondensationFormation of the thiazole ring from α-haloketones and thioamides.
2Nucleophilic SubstitutionIntroduction of the 4-fluorobenzyl group using 4-fluorobenzyl chloride.
3AcylationAttachment of the acetamido group using acetic anhydride.

Biological Activity

The biological activity of this compound can be characterized by its interactions with various molecular targets. Studies have shown that it exhibits significant antimicrobial, anticancer, and enzyme-inhibitory activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often demonstrate antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. A notable study demonstrated that compounds with similar structures exhibited cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, binding studies suggest that it may occupy active sites or allosteric sites on target enzymes, thereby modulating biochemical pathways involved in disease processes.

Case Studies

  • Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that a related thiazole derivative induced significant cytotoxicity in glioblastoma cells with an IC50 in the nanomolar range. The mechanism was linked to oxidative stress and apoptosis induction.
  • Antimicrobial Efficacy : A comparative analysis revealed that thiazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.

Research Findings

Recent findings suggest that the presence of a fluorine atom in the para position of the benzyl group enhances lipophilicity, which may improve the compound's interaction with biological membranes and increase its bioavailability. Additionally, modifications to the thiazole ring can lead to altered pharmacokinetics and enhanced therapeutic profiles.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify acetamido (δ 2.5–3.0 ppm) and benzamide NH₂ (δ 7.8–8.2 ppm) protons .
    • ¹³C NMR : Confirm thiazole C-S (δ 120–125 ppm) and carbonyl (δ 165–170 ppm) groups .
  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 434) .
  • FTIR : Validate thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Advanced Research Question
Strategies :

Pharmacokinetic Profiling :

  • Measure plasma stability (e.g., mouse liver microsomes) and bioavailability (oral vs. IV administration) .
  • Use LC-MS/MS to quantify metabolite formation (e.g., oxidative defluorination) .

Solubility Enhancement :

  • Test co-solvents (PEG 400, cyclodextrins) or prodrug strategies (esterification of benzamide) .

Target Engagement Studies :

  • Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

What computational methods are effective for predicting the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Key residues: Lys721 (EGFR) forms hydrogen bonds with the benzamide carbonyl .
  • QSAR Modeling : Train models with descriptors like polar surface area, H-bond acceptors, and topological polar surface area (TPSA) to predict ADMET properties .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-target complexes .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis (risk of H₂S release during thiol reactions) .
  • Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
  • Acute Toxicity Data : LD₅₀ (rat, oral) >500 mg/kg (extrapolated from structurally similar compounds) .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Question
Experimental Workflow :

Enzyme Assays :

  • Use ADP-Glo™ Kinase Assay for IC₅₀ determination (e.g., against Abl1 or Src kinases) .

Cellular Assays :

  • Test antiproliferative activity in cancer lines (e.g., MCF-7, HCT-116) via MTT assay (72-h exposure) .

Selectivity Screening :

  • Profile against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify off-target effects .

What are the common synthetic impurities, and how are they controlled?

Basic Research Question

  • Major Impurities :
    • Unreacted 4-fluorobenzyl thiol : Detect via GC-MS (retention time ~4.2 min) .
    • Hydrolysis Byproducts : Monitor benzamide → benzoic acid conversion by HPLC .
  • Control Methods :
    • Optimize reaction stoichiometry (1.2 eq. of thiol to prevent excess).
    • Use scavengers (e.g., polymer-bound thiophiles) during purification .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question
Stability Studies :

  • pH Stability : Incubate in buffers (pH 1–10, 37°C) for 24h. HPLC analysis shows degradation at pH <3 (amide hydrolysis) and pH >9 (thioether oxidation) .
  • Thermal Stability : TGA reveals decomposition onset at 180°C (dry powder) .
  • Photostability : Store in amber vials; UV light (254 nm) induces thiyl radical formation .

What strategies can improve the compound’s selectivity for cancer cells over normal cells?

Advanced Research Question

  • Prodrug Design : Incorporate hypoxia-activated triggers (e.g., nitroimidazole moieties) .
  • Targeted Delivery : Conjugate with folate or RGD peptides for receptor-mediated uptake .
  • Combination Therapy : Screen with PARP inhibitors (synergistic effects in BRCA-mutant models) .

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